molecular formula C14H10F3N3O2S B2798490 N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034487-58-4

N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2798490
CAS No.: 2034487-58-4
M. Wt: 341.31
InChI Key: BSVWXCBFZSEBSB-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 3-(trifluoromethyl)benzenesulfonamide group. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic system known for its versatility in medicinal chemistry, often exploited for its electron-rich aromatic system and ability to engage in hydrogen bonding.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2S/c15-14(16,17)10-2-1-3-13(8-10)23(21,22)19-11-5-7-20-12(9-11)4-6-18-20/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWXCBFZSEBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions. The trifluoromethylbenzenesulfonamide group is then introduced through a sulfonation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its role as an enzyme inhibitor or receptor antagonist.

Medicine: N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the materials science industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[1,5-a]pyrimidine Cores

Pyrazolo[1,5-a]pyrimidines are closely related heterocycles, differing by an additional nitrogen atom in the six-membered ring. Key examples include:

Compound Core Structure Substituents Key Properties/Activities Reference
5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine 5-(4-Bromophenyl), 7-CF₃, 3-carboxamide Potential kinase inhibition (inferred from imidazole substituent)
3-(4-Chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, 7-amine, 2-CF₃ Enhanced solubility due to amine group
5-Methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Methylphenyl, morpholinopropyl, 2-CF₃ Improved bioavailability (morpholine enhances solubility)

Key Differences :

  • Substituents : The target compound’s sulfonamide group is distinct from carboxamides or amines in analogs, offering stronger acidity (pKa ~10 for sulfonamides vs. ~15 for carboxamides) .

Sulfonamide-Containing Analogs

Sulfonamide derivatives are prevalent in drug design due to their bioisosteric resemblance to carboxylic acids. Notable examples include:

Compound Core Structure Substituents Key Properties/Activities Reference
N,N-Dimethyl-4-[(6r)-6-methyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl]benzenesulfonamide Pyrazolo[1,5-a]pyrazine Benzenesulfonamide, pyrrolopyridine PARG inhibitor (anticancer applications)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide Pyrazole Methylsulfonyl, CF₃-phenyl Antioxidant properties (tert-butyl phenol moiety)

Key Differences :

  • Electronic Effects : The 3-(trifluoromethyl)benzenesulfonamide in the target compound provides a stronger electron-withdrawing effect than methylsulfonyl groups, possibly enhancing binding to charged residues .

Trifluoromethyl-Substituted Analogs

The -CF₃ group is a common feature in bioactive compounds. Examples include:

Compound Core Structure Substituents Key Properties/Activities Reference
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl, 7-CF₃, 2-carboxamide GABA-A receptor modulation (sedative/hypnotic effects)
5-[N-(4-Methoxybenzyl)amino]-3-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pyridin-3-yl, 7-CF₃, 5-amine High yield (91%) in synthesis

Key Differences :

  • Position of -CF₃ : The target compound’s -CF₃ is on the benzenesulfonamide, whereas analogs often place it on the heterocyclic core (e.g., position 7 in pyrazolo[1,5-a]pyrimidines), affecting electron distribution .

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research studies and findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyridine core, which is well-known for its diverse biological activities. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzenesulfonamide with various pyrazole derivatives. For example, the synthesis pathway may include:

  • Formation of Pyrazole Derivative : Starting with 3-methyl-1H-pyrazol-5-amine.
  • Coupling Reaction : Reacting the pyrazole with 3-(trifluoromethyl)benzenesulfonyl chloride under suitable conditions to yield the target compound.

1. Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit potent anticancer activity through selective inhibition of specific kinases. For instance:

  • Pim-1 Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit Pim-1 kinase effectively, which is implicated in various cancers. Inhibition of Pim-1 leads to suppression of cell growth and induction of apoptosis in cancer cells .
CompoundIC50 (µM)Target Kinase
Compound 11b<1Pim-1
Compound 9a0.5Flt-3

2. Selectivity and Safety Profile

The selectivity of this compound against other kinases is crucial for minimizing side effects. The selectivity profile indicates that while it effectively inhibits Pim-1, it exhibits minimal activity against other kinases at therapeutic concentrations .

3. Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression and inflammation. For example:

  • Inhibition of BAD Phosphorylation : The compound showed significant inhibition of BAD phosphorylation at serine 112, a marker for apoptosis regulation .

Case Studies and Research Findings

Numerous studies have evaluated the biological activity of related compounds, providing insights into their therapeutic potential:

  • A study on pyrazolo[1,5-a]pyrimidines demonstrated that these compounds could suppress tumor growth in xenograft models by inhibiting key signaling pathways associated with cell survival .
  • Another investigation highlighted the role of these compounds in modulating inflammatory responses through inhibition of MAPK pathways .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:
The synthesis involves multi-step organic reactions, including cross-coupling, cyclization, and sulfonamide formation. Key steps include:

  • Precursor selection : Use pyrazolo[1,5-a]pyridine derivatives and 3-(trifluoromethyl)benzenesulfonyl chloride as starting materials.
  • Reaction optimization : Control temperature (e.g., 80–120°C for coupling reactions) and solvent choice (e.g., DMF or THF for polar aprotic conditions) to minimize side products .
  • Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization for high purity (>95%) .

Advanced: How can structural modifications enhance the compound’s selectivity for PARG inhibition in cancer research?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazolo[1,5-a]pyridine ring to improve binding to PARG’s catalytic domain .
  • Sulfonamide tuning : Replace the trifluoromethyl group with halogens (e.g., -Cl) to evaluate steric and electronic effects on enzyme affinity .
  • SAR studies : Compare IC₅₀ values of derivatives in PARG inhibition assays (e.g., ADP-ribose hydrolysis assays) to identify optimal substituents .

Basic: What analytical techniques validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR); e.g., pyrazolo[1,5-a]pyridine protons resonate at δ 7.5–8.5 ppm .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 383.08) .
  • Elemental analysis : Ensure deviations between theoretical and experimental C/H/N values are <0.4% .

Advanced: How do solubility and logP impact in vivo pharmacokinetics, and what formulation strategies address these challenges?

Methodological Answer:

  • Physicochemical profiling : Measure solubility in PBS (pH 7.4) and logP via shake-flask/HPLC methods. For this compound, logP ≈ 3.2 indicates moderate lipophilicity, requiring solubilizers .
  • Formulation : Use TPGS (Vitamin E-based surfactant) or cyclodextrin inclusion complexes to enhance bioavailability in animal models .
  • In vivo testing : Monitor plasma half-life (t₁/₂) and AUC in rodent models to correlate solubility with efficacy .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

Methodological Answer:

  • Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Control compounds : Include reference inhibitors (e.g., Celecoxib for COX-2 studies) to calibrate inter-lab variability .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized % inhibition at 10 µM) .

Basic: What computational tools predict binding modes of this compound with kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Key residues: Lys721 and Thr766 in EGFR’s ATP-binding pocket .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide H-bond donors) using MOE .

Advanced: What in vivo models are appropriate for evaluating toxicity and efficacy against resistant bacterial strains?

Methodological Answer:

  • Mycobacterium tuberculosis : Use murine infection models to assess minimum inhibitory concentration (MIC) and lung burden reduction .
  • Toxicity profiling : Conduct acute toxicity studies in BALB/c mice (LD₅₀ determination) and histopathological analysis of liver/kidney tissues .
  • Resistance testing : Compare efficacy against wild-type vs. efflux-pump-overexpressing strains (e.g., M. smegmatis ΔLfrA) .

Advanced: How to design analogues with improved metabolic stability without compromising potency?

Methodological Answer:

  • Metabolic soft spot identification : Use liver microsome assays to detect vulnerable sites (e.g., pyrazole ring oxidation) .
  • Isosteric replacement : Substitute metabolically labile groups (e.g., -CH₃ with -CF₃) to block cytochrome P450 metabolism .
  • PK/PD studies : Measure t₁/₂ and clearance rates in Sprague-Dawley rats to prioritize stable derivatives .

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